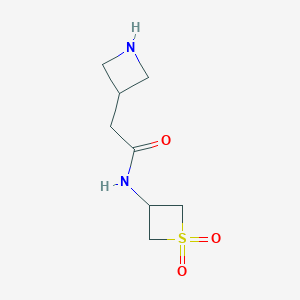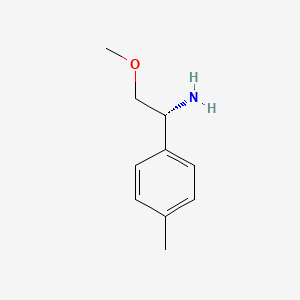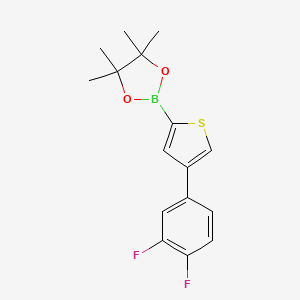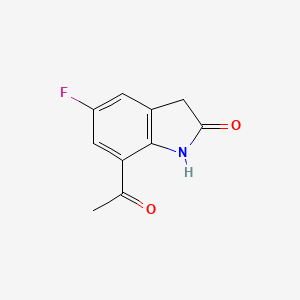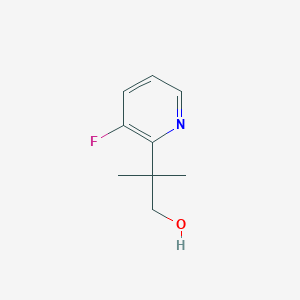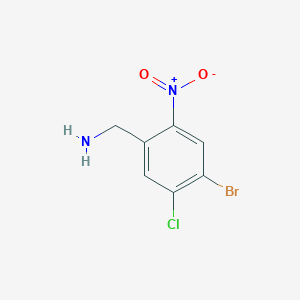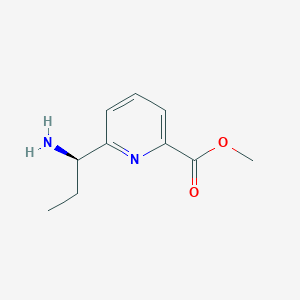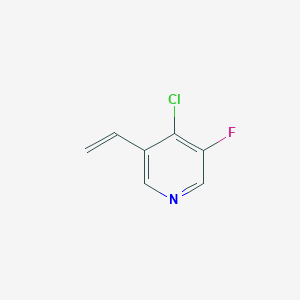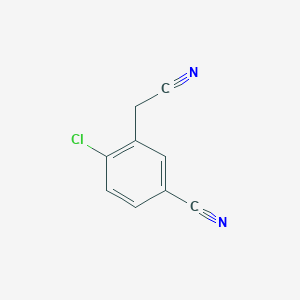
4-Chloro-3-(cyanomethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-(cyanomethyl)benzonitrile is an organic compound with the molecular formula C9H5ClN2. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 4-position and a cyanomethyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(cyanomethyl)benzonitrile typically involves the reaction of 4-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the cyanomethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
4-Chloro-3-(cyanomethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: 4-Chloro-3-(carboxymethyl)benzoic acid.
Reduction: 4-Chloro-3-(aminomethyl)benzonitrile.
Substitution: 4-Hydroxy-3-(cyanomethyl)benzonitrile or 4-Amino-3-(cyanomethyl)benzonitrile.
科学研究应用
4-Chloro-3-(cyanomethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-3-(cyanomethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors in biological systems. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
4-Chloro-3-(cyanomethyl)benzonitrile can be compared with other similar compounds such as:
4-Chlorobenzonitrile: Lacks the cyanomethyl group, making it less versatile in certain chemical reactions.
3-Chlorobenzonitrile: The chlorine atom is positioned differently, affecting its reactivity and applications.
4-Cyanobenzonitrile: Lacks the chlorine atom, which can influence its chemical properties and biological activities.
The unique combination of the chlorine and cyanomethyl groups in this compound makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C9H5ClN2 |
|---|---|
分子量 |
176.60 g/mol |
IUPAC 名称 |
4-chloro-3-(cyanomethyl)benzonitrile |
InChI |
InChI=1S/C9H5ClN2/c10-9-2-1-7(6-12)5-8(9)3-4-11/h1-2,5H,3H2 |
InChI 键 |
JMUDGXCZBLVHMB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C#N)CC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


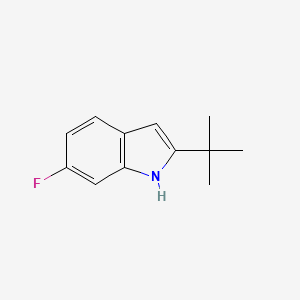
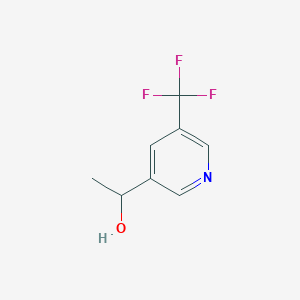
![5-Iodo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B12965638.png)
